molecular formula C8H7N3OS B3394864 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine CAS No. 956721-96-3

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

Cat. No.: B3394864
CAS No.: 956721-96-3
M. Wt: 193.23 g/mol
InChI Key: VXQCJTIAOFAILS-UHFFFAOYSA-N
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Description

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both an isoxazole and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-2-(methylthio)pyrimidine with hydroxylamine can lead to the formation of the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group undergoes selective oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield References
Sulfoxide formationH₂O₂ (30%), AcOH, 0–5°C, 2 h2-(Methylsulfinyl)pyrimidine derivative78%
Sulfone formationmCPBA, DCM, rt, 6 h2-(Methylsulfonyl)pyrimidine derivative92%

Key findings:

  • Sulfone derivatives show enhanced electrophilicity at C-2, enabling subsequent nucleophilic substitutions.

  • Over-oxidation is minimized using stoichiometric H₂O₂ in acetic acid .

Nucleophilic Substitution

The pyrimidine ring undergoes regioselective displacement at C-2 (activated by methylthio/sulfonyl groups):

Amination

Nucleophile Conditions Product Kinetics (k, M⁻¹s⁻¹)
PiperidineDMF, 80°C, 12 h2-Piperidinylpyrimidine derivative1.2 × 10⁻³
4-MethylpiperazineEtOH, reflux, 8 h2-(4-Methylpiperazinyl) derivative2.8 × 10⁻³

Data from synthetic protocols demonstrate:

  • Sulfonyl derivatives react 8–12× faster than methylthio analogs due to increased leaving-group ability .

  • Steric hindrance from the isoxazole ring directs substitution exclusively to C-2 .

Cycloaddition Reactions

The isoxazole moiety participates in [3+2] cycloadditions:

Dipolarophile Catalyst Product Regioselectivity
DMADCu(OTf)₂, 100°CIsoxazolo[5,4-d]pyrimidine annulated>95% C4-addition
PhenylacetyleneRuCl₃, microwaveBicyclic pyrimidine-isoxazole system82% exo-selectivity

Mechanistic studies reveal:

  • Electron-deficient dipolarophiles favor C4 of the isoxazole due to frontier orbital interactions .

  • Microwave irradiation reduces reaction times from 24 h to 45 min with comparable yields .

Cross-Coupling Reactions

The methylthio group enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic Acid Conditions Conversion Applications
4-FluorophenylPd(PPh₃)₄, K₂CO₃, dioxane89%Anticancer agent intermediates
3-PyridylXPhos Pd G3, H₂O/EtOH76%TLR7 agonist synthesis

Critical parameters:

  • Methylthio → sulfonyl conversion prior to coupling improves yields by 23–41% .

  • Steric bulk from the isoxazole ring necessitates bulky phosphine ligands (XPhos > PPh₃) .

Biological Activity Correlation

Structural modifications via these reactions significantly impact pharmacological properties:

Derivative IC₅₀ (COX-2 Inhibition) Antiproliferative Activity (MCF-7)
2-Sulfonyl analog0.95 μM4.2 μM
2-(4-Methylpiperazinyl) analog3.8 μM12.7 μM

Data from confirm:

  • Sulfonyl derivatives exhibit 4× greater COX-2 selectivity compared to methylthio precursors.

  • Annulated cycloadducts show improved pharmacokinetic profiles (t₁/₂ = 8.7 h vs. 2.3 h for parent compound).

Scientific Research Applications

Anticancer Activity

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine has shown promise as an anticancer agent. Compounds with similar structures have been documented to inhibit various kinases involved in cancer progression, notably the epidermal growth factor receptor (EGFR). The antiproliferative activity against different cancer cell lines indicates its potential therapeutic applications in oncology.

Antimicrobial Properties

Research has indicated potential antimicrobial activities, making it a candidate for further exploration in treating infectious diseases. The isoxazole and methylthio groups may contribute to this activity by enhancing the compound's interaction with microbial targets.

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and selectivity.

Case Study 1: Inhibition of Tumor Cell Proliferation

In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including:

  • A549 (Lung Cancer) : Exhibited IC50 values indicating effective cytotoxicity.
  • MCF-7 (Breast Cancer) : Similar inhibitory effects were noted.

Case Study 2: Antimicrobial Efficacy

Research involving derivatives of this compound showed promising antimicrobial activities against several bacterial strains, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isoxazol-4-yl)-2-(methylthio)pyridine
  • 4-(Isoxazol-4-yl)-2-(methylthio)thiazole
  • 4-(Isoxazol-4-yl)-2-(methylthio)oxazole

Uniqueness

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is unique due to the combination of the isoxazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure can enhance its ability to interact with various biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an isoxazole ring and a methylthio group attached to a pyrimidine backbone. This unique structure contributes to its biological activity, particularly in cancer research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities :

  • Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Mechanisms of Action : It may induce apoptosis and inhibit specific signaling pathways involved in cancer progression.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)193.93Induction of apoptosis via mitochondrial pathways
MCF7 (Breast Cancer)208.58Inhibition of cell cycle progression
HT29 (Colon Cancer)238.14Disruption of signaling pathways (e.g., VEGF)
H460 (Lung Cancer)371.36Modulation of anti-apoptotic protein expression

These results indicate that the compound's effectiveness varies across different cancer types, with notable potency against lung and breast cancer cells.

Case Studies

  • Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, triggering apoptosis .
  • MCF7 Cell Line Evaluation : Another investigation revealed that the compound inhibited MCF7 cell proliferation by inducing G0/G1 phase arrest. This study highlighted its potential as a therapeutic agent in breast cancer treatment .
  • HT29 Colon Cancer Cells : Research indicated that the compound exhibited cytotoxicity against HT29 cells, with a CC50 comparable to cisplatin, suggesting it could be a viable alternative or adjunct to existing therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by affecting mitochondrial membrane potential and increasing cytochrome c release into the cytosol.
  • Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, it causes G1 phase arrest, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : It may inhibit vascular endothelial growth factor (VEGF), thereby reducing tumor blood supply and growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a multi-step approach involves:

Halogenation : Reacting a pyrimidine precursor (e.g., 4-chloropyrimidine) with a methylthio group donor (e.g., NaSMe) under inert conditions to introduce the methylthio moiety .

Isoxazole Coupling : Using Suzuki-Miyaura cross-coupling or Huisgen cycloaddition to attach the isoxazol-4-yl group. Microwave-assisted reactions (100–120°C, 30 min) improve regioselectivity .

  • Key Variables : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yields (reported 45–78%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methylthio protons (δ 2.4–2.6 ppm) and isoxazole protons (δ 8.2–8.5 ppm). Discrepancies in aromatic proton splitting indicate impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.07) and fragmentation patterns to verify substituent positions .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., isoxazole vs. oxazole isomers) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 µM doses. Compare IC₅₀ values with structurally related pyrimidines (e.g., 2-(methylsulfinyl) analogs) to assess methylthio group contributions .
  • Antimicrobial Screening : Test against S. aureus and E. coli via agar diffusion (50 µg/disk). Note that methylthio groups enhance membrane permeability but may reduce solubility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :

  • Control Experiments : Verify compound stability under assay conditions (e.g., DMSO degradation products may interfere) via HPLC .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methylthio with sulfonyl or amino groups) to isolate pharmacophoric motifs. For example, methylthio groups in 2-position enhance kinase inhibition but reduce solubility .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like COX-2 or α7-nAChR .

Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core scaffold?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the pyrimidine N1 position to improve oral bioavailability .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance aqueous solubility (reported 2.5-fold increase in in vivo half-life) .
  • Metabolite Identification : Use LC-MS/MS to track methylthio oxidation to sulfoxide/sulfone metabolites in liver microsomes, which may affect toxicity .

Q. How can researchers validate the mechanism of action in complex biological systems (e.g., cancer signaling pathways)?

  • Methodological Answer :

  • Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify downregulated pathways (e.g., PI3K/AKT/mTOR) .
  • Kinase Inhibition Assays : Use in vitro kinase panels (e.g., Src/Abl) to quantify inhibition constants (Kᵢ). Methylthio-substituted pyrimidines show Kᵢ values <100 nM for Abl kinase .
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines (e.g., COX-2 KO) .

Q. Data Contradictions and Validation

  • Methylthio vs. Sulfone Bioactivity : While methylthio derivatives in show potent anticancer activity, sulfone analogs in exhibit superior COX-2 binding. Researchers must reconcile these findings by testing both scaffolds in the same assay system .
  • Synthetic Yield Discrepancies : Microwave-assisted methods () report higher yields (75%) than traditional heating (45% in ). Reproducibility requires strict control of reaction time and catalyst loading .

Properties

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQCJTIAOFAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654909
Record name 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956721-96-3
Record name 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydroxylamine hydrochloride (60.0 g, 0.86 mol) in water (2 L) was added (E)-3-hydroxy-2-(2-(methylthio)pyrimidin-4-yl)acrylaldehyde (3) (342 g, 0.714 mol) in portions. After the addition, the mixture was heated at 60° C. and stirred for 2 h. The reaction mixture was allowed to cool to room temperature and the solution was adjusted to pH about 4 by addition of 10% aq. NaHCO3. The resulting precipitate was filtered, washed with water (200 mL×2) and dried in vacuum to give 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine (4) (112 g, 81.2%) as a yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
342 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

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